molecular formula C16H13ClN2O B14696996 6-Chloro-1-ethyl-4-phenylquinazolin-2-one CAS No. 23441-64-7

6-Chloro-1-ethyl-4-phenylquinazolin-2-one

Cat. No.: B14696996
CAS No.: 23441-64-7
M. Wt: 284.74 g/mol
InChI Key: XFCMFSCCYUTDMB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-4-phenylquinazolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

6-Chloro-1-ethyl-4-phenylquinazolin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-4-phenylquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenylquinazolin-2-one: Lacks the ethyl group at the 1-position.

    1-Ethyl-4-phenylquinazolin-2-one: Lacks the chloro group at the 6-position.

    4-Phenylquinazolin-2-one: Lacks both the chloro and ethyl groups.

Uniqueness

6-Chloro-1-ethyl-4-phenylquinazolin-2-one is unique due to the presence of both the chloro and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

23441-64-7

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

6-chloro-1-ethyl-4-phenylquinazolin-2-one

InChI

InChI=1S/C16H13ClN2O/c1-2-19-14-9-8-12(17)10-13(14)15(18-16(19)20)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XFCMFSCCYUTDMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3

Origin of Product

United States

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